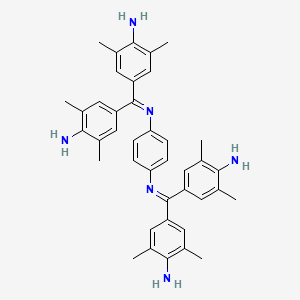

N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine

Description

N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine is a Schiff base compound synthesized via condensation reactions between aromatic diamines and aldehyde derivatives. These compounds are characterized by imine (C=N) linkages, aromatic rings, and substituents that influence their electronic and steric properties. Notably, derivatives of this structural class have shown promise as inhibitors of human AKT1, a kinase implicated in cancer progression .

Properties

Molecular Formula |

C40H44N6 |

|---|---|

Molecular Weight |

608.8 g/mol |

IUPAC Name |

4-[C-(4-amino-3,5-dimethylphenyl)-N-[4-[bis(4-amino-3,5-dimethylphenyl)methylideneamino]phenyl]carbonimidoyl]-2,6-dimethylaniline |

InChI |

InChI=1S/C40H44N6/c1-21-13-29(14-22(2)35(21)41)39(30-15-23(3)36(42)24(4)16-30)45-33-9-11-34(12-10-33)46-40(31-17-25(5)37(43)26(6)18-31)32-19-27(7)38(44)28(8)20-32/h9-20H,41-44H2,1-8H3 |

InChI Key |

LGOSORYMGMVDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=NC2=CC=C(C=C2)N=C(C3=CC(=C(C(=C3)C)N)C)C4=CC(=C(C(=C4)C)N)C)C5=CC(=C(C(=C5)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with bis(4-amino-3,5-dimethylphenyl)methylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Aromatic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1,N4-bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine with analogous Schiff base derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

- The quinoline derivatives (3a-3i) exhibit higher synthetic versatility, with substituents like ethoxy or dichloro groups modulating solubility and bioactivity .

- Solventless synthesis (e.g., DBD) offers environmental advantages and high yields compared to traditional acid-catalyzed methods .

Physicochemical Properties

Key Observations :

Key Observations :

- Quinoline derivatives (3b, 3d) show superior AKT1 inhibition due to favorable docking scores, likely from Cl substituents enhancing hydrophobic interactions .

Biological Activity

N1,N4-Bis(bis(4-amino-3,5-dimethylphenyl)methylene)benzene-1,4-diamine is a complex organic compound with the molecular formula C30H34N6. Its structure features multiple aromatic rings and amino groups, which contribute to its unique chemical properties and potential biological activities. This compound is of significant interest in various scientific fields, including medicinal chemistry, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The amino groups can form hydrogen bonds , influencing the structure and function of proteins and nucleic acids. Additionally, the aromatic rings facilitate π-π interactions , which may modulate the activity of the compound within biological systems .

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that modifications to the amino groups enhanced its binding affinity to target proteins involved in cancer progression .

- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

- Drug Development : Ongoing research is focused on optimizing the structure of this compound to improve its pharmacokinetic properties and reduce toxicity. Various analogs are being synthesized and tested for their efficacy in preclinical models .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM depending on the cell line .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed using standard disk diffusion methods. The results revealed significant inhibition zones against both E. coli and S. aureus, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1,N1-bis(4-aminophenyl)benzene-1,4-diamine | Structure | Moderate anticancer activity |

| N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine | Structure | Limited antimicrobial properties |

| N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide | Structure | High selectivity for specific targets |

The unique arrangement of amino groups and aromatic rings in this compound enhances its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.